BenchChemオンラインストアへようこそ!

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

Medicinal Chemistry Antibacterial Resistance Targeted Library Synthesis

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine (CAS 942070-78-2) is a heteroaryl boronic acid pinacol ester featuring an imidazo[1,2-a]pyridine core boronated at the 3-position. It functions primarily as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the imidazo[1,2-a]pyridin-3-yl moiety into complex molecules.

Molecular Formula C13H17BN2O2
Molecular Weight 244.1 g/mol
CAS No. 942070-78-2
Cat. No. B1604369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine
CAS942070-78-2
Molecular FormulaC13H17BN2O2
Molecular Weight244.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2C=CC=C3
InChIInChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-11-7-5-6-8-16(10)11/h5-9H,1-4H3
InChIKeySTTXSARKMPZOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine (CAS 942070-78-2): A Building Block for C-3 Functionalized Imidazopyridine Libraries


3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine (CAS 942070-78-2) is a heteroaryl boronic acid pinacol ester featuring an imidazo[1,2-a]pyridine core boronated at the 3-position. It functions primarily as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the imidazo[1,2-a]pyridin-3-yl moiety into complex molecules . Its physicochemical profile includes a molecular weight of 244.1 g/mol, a calculated LogP of 1.63, zero hydrogen bond donors, and a topological polar surface area of 35.8 Ų, placing it in favorable drug-like chemical space for library synthesis [1]. It is cited specifically in the patent literature as an intermediate for metallo-beta-lactamase inhibitors, JNK modulators, and HPK1 antagonists, distinguishing it from other positional isomers which serve different therapeutic target programs [2].

Why Selecting the Correct Imidazo[1,2-a]pyridine Boronic Ester Isomer is Critical for Synthetic Success and IP Integrity


Substituting imidazo[1,2-a]pyridine boronic ester regioisomers is not chemically valid due to fundamental differences in their coupling site electronics and, consequently, the structure of the final compound. The 3-position is a C-aryl boronic ester adjacent to the bridgehead nitrogen, which exhibits distinct reactivity in palladium-catalyzed cross-couplings compared to the 6-position analog [1]. Beyond synthetic outcome, the choice of isomer carries significant intellectual property implications: the 3-isomer is explicitly claimed as a key intermediate in patents for metallo-beta-lactamase inhibitors (WO2016210215A1), JNK modulators (WO2010097335A1), and HPK1 antagonists (US20210078996A1) [2]. Using a 6- or 5-isomer would not only produce a different constitutional isomer but would also fall outside the exemplified scope of these patent filings for specific therapeutic programs, risking IP non-compliance in drug discovery campaigns .

Quantitative Evidence for Selecting 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine Over Closest Analogs


Therapeutic Target Discrimination: Metallo-β-Lactamase Inhibitor Intermediate vs. FASN Inhibitor Intermediate

The 3-position boronic ester is explicitly disclosed as the coupling partner for constructing 3-tetrazolylbenzene-1,2-disulfonamide derivatives, which are metallo-beta-lactamase inhibitors for treating bacterial infections . In contrast, the 6-position analog (CAS 1204742-76-6) is commercially referenced as a reagent for Fatty Acid Synthase (FASN) inhibitors useful in cancer therapy . This represents a clear divergence in validated biological target space based on the position of the boron handle, making the choice of isomer directly consequential for library design and biological screening outcome.

Medicinal Chemistry Antibacterial Resistance Targeted Library Synthesis

Physicochemical Differentiation from Free Boronic Acid: Hydrogen Bond Donor Count and LogP

The pinacol ester derivative (target compound) possesses zero hydrogen bond donors (HBD), compared to 2 HBD for the free boronic acid form, imidazo[1,2-a]pyridin-3-ylboronic acid (CAS 1238337-02-4) [1]. Additionally, the ester has a higher molecular weight (244.1 vs. 161.95 g/mol) and a higher calculated LogP (1.63 vs. an estimated lower LogP for the free acid due to the polar -B(OH)2 group), indicating increased lipophilicity and potentially improved membrane permeability for the ester [1]. This difference in HBD count is critical for CNS drug discovery programs where a lower HBD number is correlated with improved brain penetration according to CNS MPO scoring guidelines.

ADME Optimization Library Design Bioavailability

Regioselective Reactivity Foundation: C-3 Boron Handle Enables Divergent Scaffold Decoration vs. Other Isomers

The 3-position of imidazo[1,2-a]pyridine is electronically distinct from the 5-, 6-, 7-, and 8-positions due to its location adjacent to the bridgehead nitrogen. Patents demonstrate that imidazo[1,2-a]pyridine-3-boronic acid pinacol ester is synthesized via a directed C-H borylation/metalation approach specifically targeting the C-3 position, contrasting with the multistep sequence required for the 6-isomer (CN-102786543-A) [1][2]. Although direct comparative reaction yield data between isomers is limited in the public domain, the difference in synthetic accessibility is structural: the 3-position is the most acidic C-H position on the imidazo[1,2-a]pyridine ring, enabling direct iridium-catalyzed borylation methods that would give different regioisomeric outcomes if applied to other substrates [1].

Synthetic Methodology C-H Activation Late-Stage Functionalization

Product Purity and Quality Standards for Reproducible Coupling Chemistry

The target compound is commercially available with a purity specification of ≥95% (HPLC) from multiple authorized suppliers, including MolCore (NLT 98% grade) and CookeChem (95%+) . This meets the purity threshold required for reliable Suzuki-Miyaura coupling stoichiometry, where boronic ester equivalents must be accurately controlled to avoid homocoupling byproducts. In contrast, the corresponding free boronic acid often suffers from variable purity due to the propensity of boronic acids to form boroxines (cyclic anhydrides) upon dehydration, introducing uncertainty in the actual equivalents of active coupling partner.

Process Chemistry Quality Control Reliable Procurement

Procurement-Motivated Application Scenarios for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine


MedChem Campaigns Targeting Metallo-β-Lactamase (MBL)-Producing Gram-Negative Bacteria

Research teams developing MBL inhibitors to overcome carbapenem resistance require the 3-isomer specifically. The patent WO2016210215A1 exemplifies this boronic ester as the key building block for constructing the 3-tetrazolylbenzene-1,2-disulfonamide pharmacophore . Procuring the 6-isomer would lead to a structural mismatch with the patent examples, invalidating the synthetic route and potentially the biological activity. This compound is thus non-substitutable for MBL-targeted antibacterial programs.

Kinase-Directed Library Synthesis for JNK and HPK1 Inhibitor Discovery

The compound is a validated intermediate for JNK modulators (WO2010097335A1) and HPK1 antagonists (US20210078996A1) [1]. In both patent families, the imidazo[1,2-a]pyridin-3-yl group forms a critical part of the hinge-binding motif. For medicinal chemists synthesizing focused kinase libraries against these targets, the 3-boronic ester provides direct access to the exact substitution pattern present in the patent-illustrated lead series, supporting rapid SAR exploration with IP-protected chemical space.

Late-Stage C-3 Diversification of Imidazo[1,2-a]pyridine Scaffolds in Hit-to-Lead Optimization

Unlike the 6-position analog which requires de novo synthesis, the C-3 boronic ester can be prepared via direct Ir-catalyzed C-H borylation of the parent imidazo[1,2-a]pyridine [2]. This enables medicinal chemists to perform late-stage Suzuki couplings on unsubstituted imidazo[1,2-a]pyridine cores, rapidly introducing diverse aryl or heteroaryl substituents at the C-3 position. This step-economical diversification strategy accelerates hit-to-lead timelines and reduces the synthetic burden compared to routes relying on pre-functionalized 6-bromo or 6-iodo intermediates.

Building Block Procurement for CNS-Penetrant Compound Libraries

With zero hydrogen bond donors, a moderate LogP of 1.63, and a topological polar surface area of 35.8 Ų, this boronic ester contributes favorably to CNS MPO desirability scores when incorporated into larger molecules [3]. It is preferable to the free boronic acid (2 HBD) for programs where BBB penetration is a design objective. Procurement teams should select the pinacol ester over the acid when the synthetic route tolerates pinacol ester coupling conditions, to maintain the favorable CNS physicochemical profile of the final compounds.

Quote Request

Request a Quote for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.